2-(Bromomethyl)spiro[3.3]heptane chemical properties
2-(Bromomethyl)spiro[3.3]heptane chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 2-(Bromomethyl)spiro[3.3]heptane , a critical intermediate in the development of sp³-rich medicinal scaffolds.
CAS: 102115-83-3 | Formula: C₈H₁₃Br | M.W.: 189.10 g/mol [1][2][3]
Executive Summary: The "Saturated Benzene" Paradigm
In modern drug discovery, the "escape from flatland" initiative drives the replacement of planar phenyl rings with rigid, three-dimensional saturated bioisosteres. 2-(Bromomethyl)spiro[3.3]heptane serves as the primary electrophilic gateway to the spiro[3.3]heptane scaffold.
Unlike bicyclo[1.1.1]pentane (BCP) or cubane, which provide collinear exit vectors (180°), the spiro[3.3]heptane core offers a unique 90° twist between the two cyclobutane rings. This geometry allows for the precise positioning of substituents in orthogonal chemical space, improving solubility (logP modulation) and metabolic stability while maintaining structural rigidity.
Structural & Physical Characterization
Geometric Anatomy
The molecule consists of two cyclobutane rings sharing a single quaternary carbon (C4).[4] The bromomethyl group is attached at the C2 position (distal to the spiro center).[4]
-
Spiro-Orthogonality: The two rings are perpendicular, creating a rigid "dumbbell" shape.
-
Ring Puckering: While cyclobutane typically puckers (~20–30°) to relieve torsional strain, the spiro-fusion imposes constraints that maintain a relatively fixed aspect ratio, critical for ligand-protein docking.
-
Chirality: The 2-substituted spiro[3.3]heptane system possesses a plane of symmetry passing through C2, C4, and the midpoint of the C6–C7 bond; thus, 2-(bromomethyl)spiro[3.3]heptane is achiral .
Physical Properties
Data derived from experimental analogs and predictive models.[4]
| Property | Value | Note |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon storage |
| Boiling Point | 163–165 °C (760 mmHg) | Predicted; distillable under vacuum |
| Density | 1.37 ± 0.1 g/cm³ | High density due to bromine/compactness |
| LogP (Calc) | ~2.8 | More lipophilic than simple alkyl halides |
| Ring Strain | ~60 kcal/mol (total) | Significant, but kinetically stable |
Synthetic Routes & Production
The synthesis of 2-(bromomethyl)spiro[3.3]heptane typically proceeds via the reduction of spiro[3.3]heptane-2-carboxylic acid, followed by bromination. Direct bromination of the hydrocarbon is non-selective and avoided.[4]
Core Synthesis Workflow
Figure 1: Step-wise synthesis from the carboxylic acid precursor.
Critical Process Parameters
-
Reduction Step: The carboxylic acid is sterically accessible.[4] Standard LiAlH₄ reduction in THF proceeds quantitatively.[4]
-
Bromination Step (Appel vs. PBr₃):
-
Recommendation: Use Appel conditions (CBr₄/PPh₃) .
-
Reasoning: The spiro[3.3] system is strained.[4][5] PBr₃ generates HBr in situ, which can induce acid-catalyzed rearrangement of the cyclobutane rings (cyclopropylcarbinyl-type rearrangements). The Appel reaction is neutral and milder, preserving the spiro integrity.[4]
-
Chemical Reactivity & Mechanistic Insights
Reactivity Profile: Beta-Branched Electrophile
The bromomethyl group is a primary alkyl halide, but it is attached to a secondary carbon within a ring (C2).
-
Steric Environment: This creates a beta-branched environment (isobutyl-like). Nucleophilic substitution (S_N2) is effective but slower than in unhindered primary halides (e.g., ethyl bromide).
-
Mechanism: Exclusively S_N2 . S_N1 pathways are highly unfavorable due to the instability of the primary carbocation and the difficulty of rehybridizing the strained ring carbon.[4]
Reactivity Map
Figure 2: Primary functionalization pathways for the spiro scaffold.
Stability & Handling
-
Thermal Stability: Stable up to ~150°C. Above this, radical ring-opening can occur.
-
Storage: Store at 2–8°C under argon. The C–Br bond is sensitive to light; amber vials are mandatory to prevent radical degradation.[4]
Detailed Experimental Protocols
Protocol A: Synthesis of Spiro[3.3]heptane-2-methanol (Precursor)
-
Setup: Flame-dried 250 mL RBF equipped with a reflux condenser and N₂ inlet.
-
Reagent: Charge LiAlH₄ (1.2 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.[4]
-
Addition: Add spiro[3.3]heptane-2-carboxylic acid (1.0 equiv) dissolved in THF dropwise over 30 min.
-
Reaction: Warm to RT and reflux for 4 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[4]
-
Isolation: Dry filtrate (MgSO₄), concentrate in vacuo. Yields colorless oil.[4]
Protocol B: Bromination via Appel Reaction (Target Synthesis)
Targeting high fidelity to prevent ring rearrangement.
-
Dissolution: Dissolve spiro[3.3]heptane-2-methanol (1.0 equiv) and CBr₄ (1.1 equiv) in anhydrous DCM (0.2 M) at 0°C.
-
Activation: Add PPh₃ (triphenylphosphine, 1.1 equiv) portion-wise over 20 min. Exothermic.
-
Monitoring: Stir at 0°C for 1 h, then warm to RT. Monitor by TLC (stain with KMnO₄; alcohol oxidizes, bromide does not).
-
Workup: Concentrate to ~1/4 volume. Add cold pentane to precipitate triphenylphosphine oxide (TPPO).
-
Purification: Filter off TPPO. Flash chromatography (100% Pentane → 5% EtOAc/Pentane).
-
Result: 2-(Bromomethyl)spiro[3.3]heptane as a clear liquid.[2]
Applications in Drug Discovery
The "Exit Vector" Advantage
In medicinal chemistry, replacing a piperidine or cyclohexane ring with spiro[3.3]heptane alters the vector of the attached substituents.
-
Piperidine: Chair conformation, vectors often 180° or 60°.
-
Spiro[3.3]heptane: Rigid 90° vector projection. This allows the exploration of novel chemical space within a binding pocket, potentially picking up new H-bond interactions or avoiding steric clashes.
Case Study References
Recent studies have utilized this scaffold to improve the metabolic profile of inhibitors like Sonidegib and Vorinostat .[4][6] The sp³-rich core reduces aromatic ring count (lowering "flatness"), which correlates with improved clinical success rates (Fsp³ theory).
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Organic Letters.[4][7]
-
Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going.[4] Journal of Medicinal Chemistry.[4]
-
Lovering, F., et al. (2009).[8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4] Journal of Medicinal Chemistry.[4]
-
Levterov, V. V., et al. (2024).[9] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[9][10][11] Angewandte Chemie International Edition.[4][9]
Sources
- 1. Spiro- | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(bromomethyl)spiro[3.3]heptane | 102115-83-3 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. youtube.com [youtube.com]
- 5. Spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 8. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
